2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide
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Overview
Description
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the bromination of 8-hydroxyquinoline followed by subsequent reactions to introduce the hydroxyacetimidamide group. The bromination process can be carried out using bromine in acetic acid, which selectively brominates the 5-position of the quinoline ring . The resulting 5-bromo-8-hydroxyquinoline can then be reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A precursor in the synthesis of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide.
5-Bromo-8-hydroxyquinoline: An intermediate in the synthesis process.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydroxyacetimidamide group
Properties
Molecular Formula |
C11H10BrN3O2 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-(5-bromoquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H10BrN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15) |
InChI Key |
VBQKUMYOXAEPIC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)Br |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)Br |
Origin of Product |
United States |
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